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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various density functional theory (DFT) studies

on the electronic structure of bismuth vanadate (BiVO4), a promising material for

photocatalysis and other applications. The following sections summarize key quantitative data,

detail the computational methodologies employed in the cited research, and present a

generalized workflow for such theoretical investigations.

Quantitative Data Summary
The electronic and structural properties of monoclinic scheelite BiVO4 (ms-BiVO4) have been

extensively investigated using DFT. The tables below offer a comparative summary of lattice

parameters and band gap values obtained from different theoretical approaches, alongside

experimental data for reference.

Table 1: Comparison of Experimental and DFT-Calculated Lattice Parameters for Monoclinic

BiVO4.
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Study / Method a (Å) b (Å) c (Å) β (°)

Experimental

Sleight et al.

(1979)[1]
7.253 11.702 5.096 134.23

DFT Calculations

Walsh et al.

(PBE)[2]
7.299 (+0.6%) 11.769 (+0.6%) 5.145 (+1.0%) 134.26

Zhao et al.[3] 7.307 11.782 5.148 134.22

Computational

Study (PBE)[4]
7.330 11.811 5.149 134.227

Percentage deviation from experimental values is shown in parentheses where available.

Table 2: Comparison of Experimental and DFT-Calculated Band Gap (Eg) of BiVO4.

Study / Method
Calculated Band Gap (Eg)
in eV

Nature of Band Gap

Experimental 2.4 - 2.5[2][5][6] Direct[7]

DFT Calculations

Walsh et al. (PBE)[2] 2.16 Direct

Computational Study (PBE)[4]

[8]
2.25 -

Tanha et al. (DFT+U)[9][10] 2.38 - 2.58 Indirect

Zhao et al.[11] Indirect and narrow Indirect

S-doped BiVO4 (PBE)[4][8] 1.54 -
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DFT calculations consistently show that the valence band maximum (VBM) of BiVO4 is

primarily composed of O 2p orbitals hybridized with Bi 6s orbitals.[2][12][13] The conduction

band minimum (CBM) is mainly derived from V 3d orbitals.[2][12][13] This electronic

configuration is crucial for its photocatalytic activity. The presence of the Bi 6s lone pair is

suggested to contribute to the material's unique properties.[2][3][14]

There is some discrepancy in the literature regarding the nature of the band gap, with some

studies reporting a direct band gap[2] and others an indirect one[10][11]. These differences can

arise from the specific computational methods and parameters used.

Experimental and Computational Protocols
The methodologies employed in the cited DFT studies, while varied, share a common

framework. Below are representative protocols for both experimental synthesis and

computational analysis.

Experimental Protocol: Solid-State Reaction for BiVO4 Synthesis

A standard solid-state reaction technique is often used for the synthesis of monoclinic scheelite

BiVO4 (ms-BVO).[9][10]

Precursor Mixing: Stoichiometric amounts of Bi2O3 and V2O5 are thoroughly mixed.

Calcination: The mixture is calcined at elevated temperatures (e.g., 550°C) to induce the

solid-state reaction.

Milling and Sintering: The calcined product is milled and then sintered at various

temperatures to control grain size and morphology.[9][10]

Characterization: The resulting powder is characterized using X-ray diffraction (XRD) to

confirm the crystal phase and determine lattice parameters. UV-Vis diffuse reflectance

spectroscopy is used to measure the optical band gap.[9][10]

Computational Protocol: DFT Calculations of BiVO4 Electronic Structure

DFT calculations are typically performed using software packages like Quantum ESPRESSO

or VASP.[4][7][15]
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Structure Optimization: The initial crystal structure, often taken from experimental data (e.g.,

Crystallographic Information File - CIF), is optimized to find the minimum energy

configuration.[4]

Electronic Structure Calculation: A self-consistent field (SCF) calculation is performed to

determine the ground-state electronic density.

Band Structure and DOS: Non-self-consistent calculations are then carried out to obtain the

electronic band structure and the density of states (DOS).[12]

Choice of Functional: The accuracy of DFT results heavily depends on the exchange-

correlation functional. The Perdew-Burke-Ernzerhof (PBE) functional within the generalized

gradient approximation (GGA) is commonly used.[4] However, to correct for self-interaction

errors, especially for the localized d-orbitals of Vanadium, a Hubbard-type correction

(DFT+U) or hybrid functionals are often employed.[7][9][10]

Parameters: Key computational parameters include the kinetic energy cutoff for the plane-

wave basis set (e.g., 45 Ry) and the density of the k-point mesh used for Brillouin zone

integration (e.g., 4x4x4).[4] Ultrasoft pseudopotentials are frequently used to describe the

interaction between core and valence electrons.[4]

Visualizing the DFT Workflow
The following diagram illustrates a typical workflow for the DFT-based investigation of BiVO4's

electronic structure.
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Caption: A typical workflow for DFT calculations of BiVO4's electronic structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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